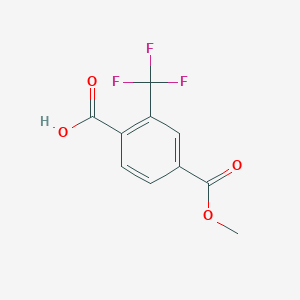

4-(Methoxycarbonyl)-2-(trifluoromethyl)benzoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“4-(Trifluoromethyl)benzoic acid” is a type of organic compound that belongs to the class of benzenoids. It has a molecular formula of C8H5F3O2 . This compound has been used in the synthesis of salicylanilide 4-(trifluoromethyl)benzoates via N,N?-dicyclohexylcarbodiimide coupling in dry N,N-dimethylformamide .

Synthesis Analysis

The synthesis of salicylanilide 4-(trifluoromethyl)benzoates involves the use of 4-(Trifluoromethyl)benzoic acid. The process involves N,N?-dicyclohexylcarbodiimide coupling in dry N,N-dimethylformamide .Molecular Structure Analysis

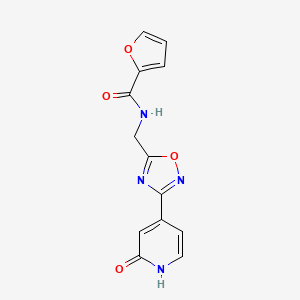

The molecular structure of 4-(Trifluoromethyl)benzoic acid can be represented by the SMILES stringOC(=O)C1=CC=C(C=C1)C(F)(F)F . This indicates that the molecule consists of a benzene ring with a trifluoromethyl group and a carboxylic acid group attached to it. Chemical Reactions Analysis

4-(Trifluoromethyl)benzoic acid has been used as an internal standard during the ultra trace analysis of fluorinated aromatic carboxylic acids by GC/MS method .Physical And Chemical Properties Analysis

4-(Trifluoromethyl)benzoic acid is a white crystalline powder . It has a melting point of 219°C to 222°C . It is soluble in water .Applications De Recherche Scientifique

Synthesis of Salicylanilide Derivatives

This compound is utilized in the synthesis of salicylanilide derivatives, which are important due to their potential pharmacological activities. The process involves N,N′-dicyclohexylcarbodiimide coupling in dry N,N-dimethylformamide, leading to the formation of salicylanilide 4-(trifluoromethyl)benzoates .

Internal Standard for GC/MS Analysis

In gas chromatography-mass spectrometry (GC/MS), 4-(Methoxycarbonyl)-2-(trifluoromethyl)benzoic acid serves as an internal standard for the ultra-trace analysis of fluorinated aromatic carboxylic acids. This application is crucial for achieving accurate and reliable analytical results .

Fluoroalkylation of Arylboronic Acids

The compound finds use in copper-mediated ligandless aerobic fluoroalkylation of arylboronic acids with fluoroalkyl iodides. This reaction is significant for introducing trifluoromethyl groups into aromatic compounds, which can alter their chemical and biological properties .

One-Pot Ipso-Nitration of Arylboronic Acids

It is also a reagent for one-pot ipso-nitration of arylboronic acids. This method is beneficial for synthesizing nitroaromatic compounds, which are valuable intermediates in the production of dyes, pharmaceuticals, and agrochemicals .

Copper-Catalyzed Nitration and Cyclocondensation

This benzoic acid derivative is involved in copper-catalyzed nitration and cyclocondensation reactions. Such processes are important for constructing complex organic molecules with potential applications in medicinal chemistry .

Palladium-Phosphine-Catalyzed Suzuki-Miyaura Coupling

Lastly, it is used in palladium-phosphine-catalyzed Suzuki-Miyaura coupling reactions. This cross-coupling technique is widely employed in the synthesis of biaryl compounds, which are core structures in many pharmaceutical agents .

Safety and Hazards

Propriétés

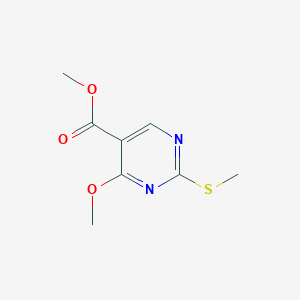

IUPAC Name |

4-methoxycarbonyl-2-(trifluoromethyl)benzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7F3O4/c1-17-9(16)5-2-3-6(8(14)15)7(4-5)10(11,12)13/h2-4H,1H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXPFENIWMFBXIL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1)C(=O)O)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7F3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Methoxycarbonyl)-2-(trifluoromethyl)benzoic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Amino-N-[3-(diethylamino)propyl]-1-(2,2-difluoroethyl)-1H-pyrazole-3-carboxamide](/img/structure/B2936311.png)

![2-((5-(4-Fluorophenyl)thieno[2,3-d]pyrimidin-4-yl)amino)ethanol](/img/structure/B2936312.png)

![Methyl 4-(1-benzyl-4,6-dioxooctahydropyrrolo[3,4-c]pyrazol-3-yl)benzoate](/img/structure/B2936320.png)

![[3-(2-Methylbenzimidazol-1-yl)azetidin-1-yl]-(2-phenyltriazol-4-yl)methanone](/img/structure/B2936326.png)

![5-ethyl-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-methoxybenzenesulfonamide](/img/structure/B2936327.png)

![5-(4-chlorophenyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-1,3,4-oxadiazol-2-amine](/img/structure/B2936330.png)